Asaraldehyde (Standard)

Description

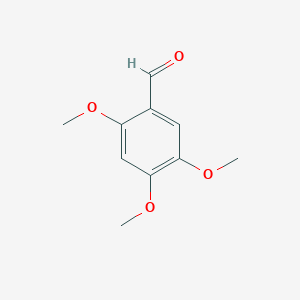

2,4,5-trimethoxybenzaldehyde is a carbonyl compound.

2, 4, 5-Trimethoxybenzaldehyde, also known as TMBZ or asaraldehyde, belongs to the class of organic compounds known as benzoyl derivatives. These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-). 2, 4, 5-Trimethoxybenzaldehyde exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 2, 4, 5-trimethoxybenzaldehyde is primarily located in the cytoplasm. Outside of the human body, 2, 4, 5-trimethoxybenzaldehyde can be found in carrot, herbs and spices, root vegetables, and wild carrot. This makes 2, 4, 5-trimethoxybenzaldehyde a potential biomarker for the consumption of these food products.

Structure

3D Structure

Propriétés

IUPAC Name |

2,4,5-trimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJBQAYHSQIQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022217 | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4,5-trimethoxybenzaldehyde is a beige powder. (NTP, 1992), Beige solid; [CAMEO] White to pale brown solid; [MSDSonline], Solid | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2983 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

284 °F at 4 mmHg (Sublimes) (NTP, 1992) | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in water, ethyl ether, chloroform, ligroin | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00113 [mmHg] | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2983 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4460-86-0 | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4460-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004460860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asaronaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,4,5-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRIMETHOXYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDU8J2Q00D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234 to 237 °F (NTP, 1992), 114 °C | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4502 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4,5-Trimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,4,5-Trimethoxybenzaldehyde (CAS: 4460-86-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethoxybenzaldehyde (CAS Number: 4460-86-0), also known as asaronaldehyde, is a substituted benzaldehyde derivative that serves as a crucial organic intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its versatile chemical structure makes it a valuable building block for complex molecules foundational to numerous medications.[1] Beyond its role as a synthesis intermediate, 2,4,5-Trimethoxybenzaldehyde exhibits a range of notable biological activities, including anti-adipogenic, anti-inflammatory, and anticancer potential, making it a compound of significant interest in drug discovery and development.[3][4] This guide provides an in-depth overview of its properties, synthesis, biological mechanisms, and applications for the scientific community.

Physicochemical and Spectral Data

2,4,5-Trimethoxybenzaldehyde is typically a white to light beige or cream-colored fine crystalline powder. Its key physicochemical properties are summarized below for reference.

Table 1: Physicochemical Properties of 2,4,5-Trimethoxybenzaldehyde

| Property | Value | Reference(s) |

| CAS Number | 4460-86-0 | |

| Molecular Formula | C₁₀H₁₂O₄ | |

| Molecular Weight | 196.20 g/mol | |

| IUPAC Name | 2,4,5-trimethoxybenzaldehyde | |

| Synonyms | Asaronaldehyde, Asaraldehyde, Azarylaldehyde | |

| Appearance | White to light beige/cream fine crystalline powder | |

| Melting Point | 111 - 115 °C | |

| Boiling Point | 140 °C @ 4 mmHg | |

| Density | ~1.133 g/cm³ | |

| Solubility | Insoluble in water; Soluble in ether, dioxane; Slightly soluble in chloroform, ethyl acetate, methanol. |

Table 2: Spectroscopic Data Summary

| Spectroscopy Type | Availability |

| ¹H NMR | Spectrum data available in public databases. |

| ¹³C NMR | Spectrum data available in public databases. |

| Mass Spectrometry (MS) | Spectrum data available in public databases. |

| Infrared (IR) | Spectrum data available in public databases. |

Synthesis and Experimental Protocols

2,4,5-Trimethoxybenzaldehyde is a key intermediate in pharmaceutical synthesis. One documented method for its preparation is through the ozonolysis of asarone, a primary component of calamus oil.

Experimental Protocol: Synthesis from Calamus Oil via Ozonolysis

This protocol details the oxidation of asarone present in calamus oil to yield 2,4,5-trimethoxybenzaldehyde.

Materials:

-

Calamus oil (containing α-asarone)

-

Ethanol

-

Ethyl acetate (EtOAc)

-

Deionized water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ozone generator

-

25 mL two-neck Schlenk flask

-

Magnetic stirrer and stir bar

Procedure:

-

Add 5 g (approx. 24 mmol) of calamus oil to a 25 mL two-neck Schlenk flask containing a magnetic stir bar.

-

Dissolve the oil in 5 mL of ethanol.

-

Bubble ozone (O₃/O₂) generated from an ozone machine through the solution at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (asarone) is consumed. The reaction is typically complete within 10 minutes.

-

Upon completion, add 5 mL of ethyl acetate to the reaction mixture.

-

Perform a liquid-liquid extraction by washing the organic mixture three times with 2.5 mL of deionized water to remove any water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield the final product, 2,4,5-trimethoxybenzaldehyde, as a pale brown solid. The reported yield for this method is approximately 92%.

Biological Activity and Mechanisms of Action

2,4,5-Trimethoxybenzaldehyde has been investigated for several biological activities, with its anti-adipogenic and anti-inflammatory properties being the most characterized.

Table 3: Summary of Biological Activities

| Activity | Target/Mechanism | Key Findings | Reference(s) |

| Anti-Adipogenic | Regulation of ERK1 phosphorylation | Suppresses differentiation of preadipocytes into adipocytes; downregulates C/EBPα/β/δ, PPARγ2, ACC, and FAS. | |

| Anti-Inflammatory | Cyclooxygenase-2 (COX-2) | Acts as a selective COX-2 inhibitor. | |

| Anticancer | Tubulin polymerization | Serves as a precursor for stilbene and hydrostilbene derivatives that inhibit tubulin. | |

| Antiviral | HIV Reverse Transcriptase (HIV-RT) | Used in the synthesis of HIV-RT inhibitors. | |

| Antifungal | Candida albicans growth | Exhibits inhibitory activity against C. albicans. |

Anti-Adipogenic Signaling Pathway

Studies have shown that 2,4,5-Trimethoxybenzaldehyde suppresses the differentiation of preadipocytes into mature adipocytes at a concentration of 0.5 mM. The primary mechanism involves the regulation of the extracellular signal-regulated kinase (ERK) signaling pathway. Treatment with the compound was found to suppress the phosphorylation of ERK1 during the initial stages of adipogenesis. This modulation leads to the downstream downregulation of key adipogenic transcription factors, including CCAAT/enhancer-binding proteins (C/EBPα, β, and δ) and peroxisome proliferator-activated receptor gamma (PPARγ2). The reduced expression of these transcription factors subsequently decreases the levels of lipogenic enzymes like acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), as well as the lipid droplet protein perilipin A, ultimately inhibiting fat accumulation.

Safety and Handling

2,4,5-Trimethoxybenzaldehyde is classified as harmful if swallowed and causes skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE) should be used during handling.

Table 4: GHS Hazard Information

| Category | Information | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

-

Handling: Avoid all personal contact, including inhalation. Use in a well-ventilated area and prevent dust formation. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly sealed and in a dark place.

-

First Aid: In case of inhalation, move to fresh air. If on skin, wash with plenty of soap and water. For eye contact, rinse cautiously with water for at least 15 minutes. If swallowed, rinse mouth and call a poison center or doctor.

Conclusion

2,4,5-Trimethoxybenzaldehyde is a compound with significant utility in both synthetic chemistry and pharmacology. Its role as a precursor for anticancer and antiviral agents, combined with its intrinsic biological activities as a selective COX-2 inhibitor and a potent anti-adipogenic agent, positions it as a valuable molecule for further investigation. For researchers in drug development, it represents a promising scaffold for designing novel therapeutics targeting inflammation, obesity, and metabolic disorders. Proper adherence to safety protocols is essential when handling this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4,5-Trimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethoxybenzaldehyde, a substituted aromatic aldehyde, is a pivotal intermediate in the synthesis of a variety of organic compounds, most notably in the pharmaceutical industry. Its structural features make it a versatile building block for the creation of complex molecular architectures. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and logical workflows to support researchers and drug development professionals in its application.

Core Physical and Chemical Properties

2,4,5-Trimethoxybenzaldehyde is a white to light beige crystalline powder. Its core properties are summarized in the tables below, providing a ready reference for laboratory and developmental work.

General Properties

| Property | Value | Reference |

| Chemical Name | 2,4,5-Trimethoxybenzaldehyde | [1] |

| Synonyms | Asaronaldehyde, Asaraldehyde | [1] |

| CAS Number | 4460-86-0 | [2] |

| Molecular Formula | C₁₀H₁₂O₄ | [2] |

| Molecular Weight | 196.20 g/mol | [2] |

| Appearance | White to light beige fine crystalline powder | |

| InChI | InChI=1S/C10H12O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3 | |

| InChIKey | IAJBQAYHSQIQRE-UHFFFAOYSA-N | |

| SMILES | COC1=CC(=C(C=C1C=O)OC)OC |

Physical Properties

| Property | Value | Reference |

| Melting Point | 112-114 °C | |

| Boiling Point | 140 °C @ 4 mmHg | |

| Solubility | Insoluble in water. Soluble in chloroform, ethyl acetate, methanol, and dioxane. | |

| Stability | Light sensitive. |

Spectroscopic Data

The structural elucidation of 2,4,5-Trimethoxybenzaldehyde is confirmed by various spectroscopic techniques. The key data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) of 3,4,5-Trimethoxybenzaldehyde:

-

δ 9.88 (s, 1H, -CHO)

-

δ 7.14 (s, 2H, Ar-H)

-

δ 3.94 (s, 9H, -OCH₃)

¹³C NMR (151 MHz, CDCl₃) of 3,4,5-Trimethoxybenzaldehyde:

-

δ 191.2 (C=O)

-

δ 153.7 (Ar-C)

-

δ 143.6 (Ar-C)

-

δ 131.8 (Ar-C)

-

δ 106.8 (Ar-CH)

-

δ 61.1 (-OCH₃)

-

δ 56.4 (-OCH₃)

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2,4,5-Trimethoxybenzaldehyde exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3052 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (from methoxy groups) |

| ~1670 | C=O stretch (aldehyde) |

| ~1600, ~1523, ~1470 | Aromatic C=C stretching |

| ~1270, ~1215, ~1126, ~1027 | C-O stretch (aryl ethers) and C-H in-plane bending |

| ~861, ~817, ~707 | C-H out-of-plane bending |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2,4,5-Trimethoxybenzaldehyde are crucial for its practical application.

Synthesis via Vilsmeier-Haack Reaction

This method provides a reliable route to 2,4,5-Trimethoxybenzaldehyde from 1,2,4-trimethoxybenzene.

Materials:

-

1,2,4-trimethoxybenzene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium acetate (saturated aqueous solution)

-

Ethanol (for recrystallization)

-

Ice

Procedure:

-

Under ice cooling, add 5.5 mL of phosphorus oxychloride to a stirred solution of 8.42 g of 1,2,4-trimethoxybenzene in 17 mL of DMF.

-

After the addition is complete, heat the mixture at 80°C for 1 hour with stirring.

-

Cool the reaction mixture.

-

Under ice cooling, add 30 mL of saturated aqueous sodium acetate solution to the reaction mixture.

-

Collect the resulting colorless needles by filtration.

-

Recrystallize the crude product from ethanol to yield pure 2,4,5-Trimethoxybenzaldehyde.

Synthesis via Ozonolysis of Asarone from Calamus Oil

This protocol outlines the synthesis from a natural product precursor.

Materials:

-

Calamus oil (containing asarone)

-

Ethanol

-

Ethyl acetate (EtOAc)

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Ozone generator

Procedure:

-

In a 25 mL two-neck Schlenk flask equipped with a magnetic stir bar, dissolve 5 g (approximately 24 mmol) of calamus oil in 5 mL of ethanol.

-

Bubble an O₃/O₂ gas mixture through the solution at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add 5 mL of ethyl acetate to the reaction mixture.

-

Perform a work-up by washing the mixture three times with 2.5 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the 2,4,5-trimethoxybenzaldehyde product.

Purification by Recrystallization

General Protocol:

-

Dissolve the crude 2,4,5-Trimethoxybenzaldehyde in a minimum amount of a suitable hot solvent (e.g., ethanol).

-

If colored impurities are present, a small amount of activated carbon can be added, and the solution briefly heated before hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cooling in an ice bath can maximize the yield of the precipitate.

-

Collect the purified crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method is suitable for the analysis of 2,4,5-Trimethoxybenzaldehyde.

Chromatographic Conditions:

-

Column: Newcrom R1 (a reverse-phase column with low silanol activity)

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid. The exact composition and gradient are to be optimized based on the specific separation requirements.

-

Detection: UV-Vis detector (wavelength to be determined based on the UV spectrum of 2,4,5-Trimethoxybenzaldehyde).

Mandatory Visualizations

Synthesis of 2,4,5-Trimethoxybenzaldehyde via Vilsmeier-Haack Reaction

Caption: Workflow for the synthesis of 2,4,5-Trimethoxybenzaldehyde.

Analytical Workflow for HPLC Analysis

Caption: Logical workflow for the HPLC analysis of 2,4,5-Trimethoxybenzaldehyde.

References

Natural Sources of 2,4,5-Trimethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, biosynthesis, and isolation of 2,4,5-Trimethoxybenzaldehyde. This compound, also known as asaraldehyde, is a key synthetic intermediate and possesses notable biological activities, including serving as a selective COX-2 inhibitor. While its direct abundance in nature is limited, it is closely related to and derivable from a major constituent of several plant species.

Principal Natural Sources

2,4,5-Trimethoxybenzaldehyde has been identified as a phytochemical in a select number of plant genera. The primary and most significant natural source is the genus Acorus, with secondary occurrences reported in the genus Asarum.

-

Acorus sp.: The rhizomes of Acorus calamus (Sweet Flag) and Acorus gramineus are the most prominent natural sources.[1][2] These plants produce an essential oil rich in phenylpropanoids. While 2,4,5-Trimethoxybenzaldehyde is a constituent, it is typically present in lower concentrations compared to its direct precursor, β-asarone (cis-1,2,4-trimethoxy-5-(1-propenyl)benzene).[3] The high concentration of β-asarone in calamus oil makes it a readily available natural starting material for the high-yield synthesis of 2,4,5-Trimethoxybenzaldehyde.[4]

-

Asarum sp.: Commonly known as wild ginger, various species of the Asarum genus are known to produce a wide array of phenylpropanoids. While detailed quantitative analysis for 2,4,5-Trimethoxybenzaldehyde in these species is not widely reported, the phytochemical profile suggests its potential presence.

-

Piper sp.: The compound has also been reported in the context of Piper clusii, where a related phenylpropanoid, 1-(2,4,5-trimethoxyphenyl)-1,2-dihydroxypropane, occurs naturally.

Quantitative Analysis of Precursors

Direct quantitative data for naturally occurring 2,4,5-Trimethoxybenzaldehyde is scarce in existing literature. However, extensive analysis has been performed on its immediate precursor, β-asarone, in the essential oil of Acorus calamus rhizomes. The concentration of β-asarone is highly variable depending on the plant's geographical origin, ploidy status, and season of harvest. This data is critical for drug development professionals, as the yield of the target aldehyde is directly dependent on the quality of the starting natural material.

| Plant Source | Plant Part | Major Precursor | Reported Concentration (% of Essential Oil) | Reference(s) |

| Acorus calamus | Rhizome | β-asarone | 85.3% | |

| Acorus calamus | Rhizome | β-asarone | 83.2% | |

| Acorus calamus | Rhizome | β-asarone | 35.3% - 90.6% (total asarones) | |

| Acorus calamus | Rhizome | β-asarone | 22.38% |

Furthermore, a highly efficient one-step synthesis from β-asarone has been reported, affording asaraldehyde in high yield. This makes Acorus calamus essential oil a viable and potent natural feedstock for the production of 2,4,5-Trimethoxybenzaldehyde.

Proposed Biosynthesis of 2,4,5-Trimethoxybenzaldehyde

The biosynthesis of 2,4,5-Trimethoxybenzaldehyde is believed to follow the general phenylpropanoid pathway, a fundamental route for the synthesis of a vast array of plant secondary metabolites. The pathway begins with the amino acid L-phenylalanine. A series of enzymatic steps involving hydroxylations and O-methylations on the aromatic ring leads to the formation of the trimethoxy-substituted phenylpropane backbone, which is then modified to yield the final aldehyde.

Caption: Proposed biosynthetic pathway of 2,4,5-Trimethoxybenzaldehyde.

Experimental Protocols

Extraction of Essential Oil from Acorus calamus Rhizomes (Hydrodistillation)

This protocol describes a standard method for obtaining the essential oil from plant material, which serves as the starting point for isolating or synthesizing 2,4,5-Trimethoxybenzaldehyde.

Materials and Equipment:

-

Dried rhizomes of Acorus calamus

-

Grinder or mill

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Plant Material: Air-dry the collected rhizomes of A. calamus in the shade until brittle. Grind the dried rhizomes into a coarse powder.

-

Hydrodistillation: Place 200 g of the powdered rhizome into a 2 L round-bottom flask. Add 1.5 L of deionized water.

-

Apparatus Setup: Connect the flask to a Clevenger-type apparatus and a condenser.

-

Extraction: Heat the flask using a heating mantle to boil the water. Continue the distillation for 4-6 hours, collecting the volatile oil that separates from the aqueous distillate.

-

Oil Collection and Drying: Carefully collect the separated essential oil layer. Dry the oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until further use.

General Workflow for Isolation and Synthesis

The following workflow illustrates the overall process from the natural plant source to the purified 2,4,5-Trimethoxybenzaldehyde.

Caption: From Plant to Product: A general experimental workflow.

High-Yield Synthesis of 2,4,5-Trimethoxybenzaldehyde from β-Asarone

This protocol details a one-step oxidative cleavage of β-asarone, the major component of Acorus calamus oil, to produce 2,4,5-Trimethoxybenzaldehyde in high yield.

Materials and Equipment:

-

β-asarone (isolated from calamus oil or high-purity calamus oil)

-

Osmium tetroxide (OsO₄) solution (catalytic amount)

-

Sodium metaperiodate (NaIO₄)

-

Tert-butanol

-

Water

-

Diethyl ether

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve β-asarone (1 equivalent) in a mixture of tert-butanol and water (e.g., 3:1 v/v).

-

Reagent Addition: Add a catalytic amount of osmium tetroxide solution (e.g., 0.01 equivalents). Stir the mixture for 10-15 minutes at room temperature.

-

Oxidative Cleavage: Add sodium metaperiodate (approx. 2.2 equivalents) portion-wise to the stirring solution over 30 minutes. The reaction is exothermic and may require cooling in an ice bath to maintain room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (β-asarone) is consumed.

-

Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,4,5-Trimethoxybenzaldehyde. The product can be further purified by column chromatography on silica gel or by recrystallization if necessary. A reported yield for this conversion is high.

Disclaimer: The protocols provided are for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, especially when handling toxic reagents like osmium tetroxide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. One step conversion of toxic beta-asarone from Acorus calamus into 1-(2,4,5-trimethoxyphenyl)-1,2-dihydroxypropane and asaronaldehyde occurring in Piper clusii - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,5-Trimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key chemical properties of 2,4,5-Trimethoxybenzaldehyde, a compound of interest in various research and development domains.

Core Molecular Data

2,4,5-Trimethoxybenzaldehyde, also known as Asaraldehyde, is a substituted benzaldehyde with three methoxy groups.[1] Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H12O4 | [1][2][3][4] |

| Molecular Weight | 196.20 g/mol | |

| IUPAC Name | 2,4,5-trimethoxybenzaldehyde | |

| CAS Registry Number | 4460-86-0 | |

| Synonyms | Asaronaldehyde, Asarylaldehyde | |

| Physical Description | Beige powder | |

| Linear Formula | (CH3O)3C6H2CHO |

Biological Activity and Signaling Pathway

2,4,5-Trimethoxybenzaldehyde has demonstrated potential as an anti-adipogenic agent and is identified as a natural cyclooxygenase II (COX-2) inhibitor. Research has shown that it suppresses the differentiation of preadipocytes into adipocytes. This activity is associated with the downregulation of key adipogenic transcription factors and enzymes.

The proposed signaling pathway involves the modulation of the ERK1/MAPK pathway. At the initial stages of adipogenesis, 2,4,5-Trimethoxybenzaldehyde suppresses the phosphorylation of ERK1. This leads to the overall downregulation of C/EBPα, β, and δ, PPARγ2, ACC, FAS, and perilipin A, which are crucial for adipocyte differentiation.

Caption: Signaling pathway of 2,4,5-Trimethoxybenzaldehyde in the inhibition of adipogenesis.

Experimental Protocols

The referenced studies on the anti-adipogenic effects of 2,4,5-Trimethoxybenzaldehyde would typically involve the following experimental methodologies.

Cell Culture and Differentiation:

-

Cell Line: 3T3-L1 preadipocytes are a standard model.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation Induction: Adipogenesis is induced in post-confluent cells using a differentiation cocktail typically containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin in DMEM with a higher concentration of FBS.

-

Treatment: Differentiated cells are treated with varying concentrations of 2,4,5-Trimethoxybenzaldehyde.

Western Blot Analysis for Protein Expression:

-

Cell Lysis: Treated and untreated cells are washed with phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a Bradford or BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for target proteins (e.g., phosphorylated ERK1, C/EBPα, PPARγ2, etc.) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

-

RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for qRT-PCR with specific primers for the genes of interest. A housekeeping gene (e.g., GAPDH or β-actin) is used as an internal control.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

References

Spectral Data Analysis of 2,4,5-Trimethoxybenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2,4,5-Trimethoxybenzaldehyde (CAS No. 4460-86-0), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectral information, experimental protocols, and data visualization to support research and quality control efforts.

Introduction

2,4,5-Trimethoxybenzaldehyde, also known as asaraldehyde, is an organic compound with the chemical formula C₁₀H₁₂O₄.[1] Its structure consists of a benzene ring substituted with three methoxy groups and one aldehyde group. Accurate spectral analysis is crucial for confirming the identity and purity of this compound in research and industrial applications. This guide presents comprehensive ¹H NMR, ¹³C NMR, and mass spectrometry data to facilitate its characterization.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from NMR and mass spectrometry analyses of 2,4,5-Trimethoxybenzaldehyde.

Table 1: ¹H NMR Spectral Data

The proton NMR spectrum was acquired in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.31 | Singlet | 1H | Aldehyde (-CHO) |

| 7.32 | Singlet | 1H | Aromatic H-6 |

| 6.50 | Singlet | 1H | Aromatic H-3 |

| 3.98 | Singlet | 3H | Methoxy (-OCH₃) |

| 3.92 | Singlet | 3H | Methoxy (-OCH₃) |

| 3.88 | Singlet | 3H | Methoxy (-OCH₃) |

Data sourced from PubChem CID 20525.[1]

Table 2: ¹³C NMR Spectral Data

The carbon-13 NMR spectrum was recorded in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in ppm.

| Chemical Shift (ppm) | Assignment |

| 189.5 | Aldehyde Carbonyl (C=O) |

| 158.4 | Aromatic C-4 |

| 155.5 | Aromatic C-2 |

| 143.7 | Aromatic C-5 |

| 117.5 | Aromatic C-1 |

| 109.2 | Aromatic C-6 |

| 96.5 | Aromatic C-3 |

| 56.3 | Methoxy (-OCH₃) |

| 56.3 | Methoxy (-OCH₃) |

| 55.8 | Methoxy (-OCH₃) |

Data sourced from PubChem CID 20525.[1]

Table 3: Mass Spectrometry (GC-MS) Data

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. The table lists the major fragments by their mass-to-charge ratio (m/z) and relative intensity.

| m/z | Relative Intensity (%) |

| 196 | 100 (Molecular Ion) |

| 181 | 55 |

| 153 | 20 |

| 125 | 24 |

| 95 | 6 |

| 79 | 4 |

| 69 | 5 |

| 53 | 4 |

Data sourced from PubChem CID 20525 and ChemicalBook.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2,4,5-Trimethoxybenzaldehyde (approximately 5-10 mg) was dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer, for instance, a 90 MHz instrument for the proton spectrum and a 22.53 MHz for the carbon spectrum.[1] For ¹³C NMR, a proton-decoupled spectrum was obtained to simplify the signals to singlets for each unique carbon atom.

Mass Spectrometry (MS)

The mass spectrum was acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or methanol) was injected into the GC. The compound was separated on a capillary column and subsequently introduced into the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV was used to fragment the molecule. The resulting ions were separated by a mass analyzer and detected to produce the mass spectrum.

Visualization of Key Spectral Data

The following diagrams illustrate the molecular structure and a proposed fragmentation pathway based on the mass spectrometry data.

Caption: Proposed fragmentation of 2,4,5-Trimethoxybenzaldehyde.

The provided DOT script visualizes the fragmentation pattern of 2,4,5-Trimethoxybenzaldehyde in a mass spectrometer.

Caption: Structure with key ¹H NMR assignments.

References

Asaronaldehyde: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asaronaldehyde (2,4,5-trimethoxybenzaldehyde) is a naturally occurring phenylpropanoid found predominantly in the essential oils of plants from the Acorus genus. Historically significant within traditional medicine, modern scientific investigation has identified it as a compound with notable biological activities, including potent antifungal properties and selective inhibition of cyclooxygenase-2 (COX-2). This technical guide provides a comprehensive overview of the history of asaronaldehyde, from the early phytochemical explorations of its natural sources to contemporary synthetic methodologies. Detailed experimental protocols for its synthesis from β-asarone and for the assessment of its antifungal efficacy are presented. All relevant quantitative data, including spectroscopic characterization and biological activity metrics, are systematically organized. Furthermore, key experimental and mechanistic pathways are visualized to facilitate a deeper understanding of its chemical and biological profile.

Discovery and History

The history of asaronaldehyde is intrinsically linked to the study of its primary natural source, the sweet flag plant (Acorus calamus). The essential oil of A. calamus was first isolated in the late 16th century, marking the beginning of centuries of phytochemical investigation into its aromatic constituents.[1] Asaronaldehyde, also known as asarylaldehyde, was identified as one of these aromatic compounds.[1]

While the precise date and discoverer of its initial isolation are not well-documented, the characterization of such aromatic aldehydes was advanced by the development of key formylation reactions in organic chemistry. The Gattermann reaction , discovered by Ludwig Gattermann in the 1890s, provided a method for formylating aromatic compounds, and the Duff reaction , developed by James C. Duff in the 1930s, offered a pathway for the formylation of electron-rich aromatics like phenols.[2][3][4] These reactions represent the foundational chemistry that would have enabled the synthesis and confirmation of asaronaldehyde's structure in the era of classical organic chemistry.

Natural Sources and Isolation

Asaronaldehyde is a key constituent of the volatile oils of several plant species, most notably:

-

Acorus calamus (Sweet Flag)

-

Acorus gramineus (Japanese Sweet Flag)

-

Piper sarmentosum (Wild Betel)

The compound is typically isolated from the plant's rhizomes through steam distillation to extract the essential oil, followed by chromatographic techniques to separate the individual components. The essential oil of A. calamus is particularly rich in phenylpropanoids, including asaronaldehyde and its common precursor, β-asarone.

Spectroscopic and Physicochemical Data

The structural identity of asaronaldehyde has been unequivocally confirmed through various spectroscopic methods. The key quantitative data are summarized below.

Table 1: Physicochemical and Spectroscopic Data for Asaronaldehyde

| Property | Value |

| IUPAC Name | 2,4,5-Trimethoxybenzaldehyde |

| Synonyms | Asaronaldehyde, Asarylaldehyde |

| CAS Number | 4460-86-0 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| Appearance | White to pale brown crystalline solid |

| Melting Point | 112-115 °C |

| ¹H NMR (CDCl₃) | δ (ppm): 10.32 (s, 1H, -CHO), 7.35 (s, 1H, Ar-H), 6.52 (s, 1H, Ar-H), 3.98 (s, 3H, -OCH₃), 3.93 (s, 3H, -OCH₃), 3.89 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 189.4, 158.5, 155.1, 147.6, 118.2, 110.1, 96.5, 56.5, 56.4, 56.1 |

| IR (KBr) | ν (cm⁻¹): 2940 (C-H), 2840 (Aldehyde C-H), 1665 (C=O, conjugated aldehyde), 1610, 1515 (C=C, aromatic), 1270, 1220, 1030 (C-O) |

| Mass Spectrum (EI) | m/z (%): 196 [M]⁺ (100), 195 [M-H]⁺ (95), 181 [M-CH₃]⁺ (50), 168 [M-CO]⁺, 153, 125 |

Synthesis of Asaronaldehyde

Modern synthesis of asaronaldehyde often utilizes the abundant natural precursor, β-asarone, which can be readily sourced from calamus oil. The conversion involves the oxidative cleavage of the propenyl side chain.

Experimental Protocols for Synthesis

Protocol 4.1.1: Synthesis via Ozonolysis of β-Asarone

This protocol describes a high-yield, rapid synthesis using ozone.

-

Preparation: Dissolve 5.0 g (approx. 24 mmol) of calamus oil (rich in β-asarone) in 5 mL of ethanol in a 25 mL two-neck Schlenk flask equipped with a magnetic stirrer.

-

Ozonolysis: Bubble a stream of O₃/O₂ gas through the solution at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-15 minutes.

-

Work-up: Add 5 mL of ethyl acetate to the reaction mixture. Transfer the mixture to a separatory funnel and wash three times with 2.5 mL of deionized water to remove by-products.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purification: The resulting pale brown solid is typically of high purity (approx. 95%). Further purification can be achieved by recrystallization from ethanol.

Protocol 4.1.2: Synthesis via Oxidation with Potassium Dichromate (K₂Cr₂O₇)

This protocol details a classical chemical oxidation method.

-

Preparation: To a 100 mL three-neck round bottom flask containing a magnetic stirrer, add 1.0 g (approx. 4.8 mmol) of calamus oil, 10 mL of Tetrahydrofuran (THF), a catalytic amount of Trichloroacetic acid (TCA), and a catalytic amount of Tween 80.

-

Reaction: Reflux the mixture. While refluxing, add a solution of 1.41 g (4.8 mmol) of K₂Cr₂O₇ in 5% H₂SO₄ dropwise from a dropping funnel.

-

Monitoring: Monitor the reaction to completion using TLC.

-

Work-up: Once complete, add 5 mL of water to the mixture. Extract the product three times with 5 mL of Dichloromethane (DCM).

-

Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate the solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the final product.

Table 2: Comparison of Synthesis Methods

| Method | Oxidizing Agent | Solvent | Yield | Purity | Notes |

| Ozonolysis | Ozone (O₃) | Ethanol | 92% | ~95% | Rapid, high-yield, and clean reaction. |

| Chemical Oxidation | K₂Cr₂O₇ / H₂SO₄ | THF | 70% | >98% | Requires chromatographic purification. |

Synthesis and Purification Workflow

The overall process from natural source to purified compound can be visualized as a multi-step workflow.

References

The Biological Genesis of 2,4,5-Trimethoxybenzaldehyde in Acorus calamus: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethoxybenzaldehyde, a key aromatic aldehyde, is a significant secondary metabolite found in the medicinal plant Acorus calamus. This technical guide provides an in-depth exploration of its biological origin, detailing the biosynthetic pathway, experimental protocols for its analysis, and the regulatory mechanisms that may influence its production. Quantitative data from various studies are summarized, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding for researchers in phytochemistry, pharmacology, and drug development.

Introduction

Acorus calamus, commonly known as sweet flag, has a long history of use in traditional medicine. Its rhizomes are a rich source of bioactive phenylpropanoids, including the isomeric asarones (α and β) and the aromatic aldehyde, 2,4,5-trimethoxybenzaldehyde (also known as asaronaldehyde). This latter compound has garnered scientific interest for its potential pharmacological activities. Understanding its biosynthesis within the plant is crucial for optimizing its production, exploring its medicinal applications, and ensuring the quality and consistency of A. calamus-derived products. This whitepaper synthesizes current knowledge on the biological origin of 2,4,5-trimethoxybenzaldehyde, providing a technical resource for the scientific community.

Biosynthetic Pathway of 2,4,5-Trimethoxybenzaldehyde

The biosynthesis of 2,4,5-trimethoxybenzaldehyde in Acorus calamus is intrinsically linked to the general phenylpropanoid pathway, a fundamental route for the synthesis of a wide array of plant secondary metabolites. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce various phenylpropanoids. The immediate precursor to 2,4,5-trimethoxybenzaldehyde is believed to be asarone (specifically α- or β-asarone), which are major constituents of the essential oil of A. calamus.

The Phenylpropanoid Pathway Leading to Asarone

The initial stages of the pathway involve the conversion of L-phenylalanine to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

From p-coumaroyl-CoA, the pathway diverges to produce a variety of phenolic compounds. The specific steps leading to asarone are not fully elucidated but are proposed to involve a series of hydroxylations, methylations, and side-chain modifications. A plausible pathway involves the formation of coniferyl alcohol and subsequent modifications.

Conversion of Asarone to 2,4,5-Trimethoxybenzaldehyde

The final step in the biosynthesis of 2,4,5-trimethoxybenzaldehyde is the oxidative cleavage of the propenyl side chain of asarone. While the precise enzymatic machinery for this conversion in A. calamus has not been definitively identified, it is hypothesized to be catalyzed by oxidative enzymes. Chemical synthesis studies have demonstrated that asarone can be converted to 2,4,5-trimethoxybenzaldehyde via ozonolysis, suggesting a similar oxidative cleavage mechanism in vivo[1]. Plant enzymes such as peroxidases or cytochrome P450 monooxygenases are likely candidates for this reaction.

References

An In-depth Technical Guide on the Health and Safety of 2,4,5-Trimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2,4,5-Trimethoxybenzaldehyde (CAS No. 4460-86-0), a compound used in the synthesis of potential anticancer agents and HIV-RT inhibitors.[1] It is intended to support safe handling, storage, and emergency response procedures in a laboratory or research setting.

Chemical and Physical Properties

2,4,5-Trimethoxybenzaldehyde is a beige or light cream crystalline powder.[2][3] It is insoluble in water but soluble in solvents like chloroform, ethyl acetate, and methanol.[3][4] Key physical and chemical data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₄ | |

| Molecular Weight | 196.20 g/mol | |

| Appearance | White to light beige/cream fine crystalline powder | |

| Melting Point | 111 - 115 °C | |

| Boiling Point | 140 °C @ 4 mmHg | |

| Solubility | Insoluble in water | |

| Odor | No information available |

Hazard Identification and GHS Classification

This chemical is considered hazardous under the 2012 OSHA Hazard Communication Standard. The primary hazards are associated with irritation and acute oral toxicity.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Sources:

Signal Word: Warning

Toxicological Information

Detailed quantitative toxicological data for 2,4,5-Trimethoxybenzaldehyde is limited in publicly available literature. Symptoms of exposure to related compounds may include irritation of the skin and gastrointestinal tract, nausea, vomiting, and central nervous system effects.

| Endpoint | Result | Species | Source(s) |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Not specified | |

| Skin Irritation | Category 2 (Causes skin irritation) | Not specified | |

| Eye Irritation | Category 2 (Causes serious eye irritation) | Not specified | |

| Respiratory Irritation | Category 3 (May cause respiratory irritation) | Not specified | |

| Aquatic Toxicity (Acute) | LC50: 49.5 mg/L/96h | Fathead minnow |

Experimental Protocols: The specific experimental protocols used to determine the GHS classifications are not detailed in the available safety data sheets. Generally, these classifications are based on standardized OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals, such as:

-

OECD Guideline 423 for Acute Oral Toxicity.

-

OECD Guideline 404 for Acute Dermal Irritation/Corrosion.

-

OECD Guideline 405 for Acute Eye Irritation/Corrosion.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk.

Handling:

-

Avoid all personal contact, including inhalation of dust.

-

Use in a well-ventilated area or with appropriate exhaust ventilation.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands and any exposed skin thoroughly after handling.

-

Avoid dust formation.

-

Keep containers securely sealed when not in use.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep containers tightly closed.

-

Store locked up.

-

Protect from light.

-

Store away from incompatible materials, such as strong oxidizing agents.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this substance to prevent contact.

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber, butyl rubber) and clothing to prevent skin exposure. Disposable Tyvek-type sleeves are also recommended. | |

| Respiratory Protection | If dust is generated, use a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter. |

PPE Workflow

Caption: Workflow for selecting appropriate Personal Protective Equipment.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First Aid Protocol | Source(s) |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention. | |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove and isolate all contaminated clothing. If skin irritation occurs, get medical advice/attention. | |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell. | |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. |

First Aid Response Logic

Caption: Decision logic for first aid response based on exposure route.

Accidental Release and Firefighting Measures

Accidental Release: In case of a spill, ensure adequate ventilation and remove all sources of ignition.

-

Minor Spills: Dampen the solid material with acetone, then sweep or shovel it into a suitable, sealed container for disposal. Avoid generating dust. Clean the spill area with absorbent paper dampened with acetone, followed by a soap and water solution.

-

Major Spills: Alert emergency services. Control personal contact by wearing appropriate PPE. Prevent spillage from entering drains or waterways.

Firefighting:

-

This material is probably combustible but not considered a significant fire risk.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Biological Activity and Signaling Pathways

2,4,5-Trimethoxybenzaldehyde has been investigated for its biological activities. It is cited as a selective cyclooxygenase-2 (COX-2) inhibitor. Research has also shown that it can suppress adipogenesis (the formation of fat cells) and promote lipolysis in 3T3-L1 adipocytes. This anti-adipogenic effect may be mediated through the regulation of ERK1 phosphorylation, a key component of the MAPK/ERK signaling pathway involved in cell proliferation and differentiation.

Simplified Adipogenesis Inhibition Pathway

Caption: Postulated pathway for adipogenesis inhibition.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not flush into surface water or sanitary sewer systems.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2,4,5-Trimethoxybenzaldehyde

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 2,4,5-trimethoxybenzaldehyde, a key intermediate in organic synthesis and a molecule of interest for its biological activities, including as a selective Cox-2 inhibitor.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed crystallographic data, experimental protocols, and a logical workflow for crystal structure determination.

Crystallographic Data Summary

The crystal structure of 2,4,5-trimethoxybenzaldehyde has been determined by single-crystal X-ray diffraction. The compound crystallizes in the form of a monohydrate (C₁₀H₁₂O₄·H₂O) in the triclinic space group P-1. The crystallographic data and refinement parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂O₄·H₂O |

| Formula Weight | 214.22 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.789(3) |

| b (Å) | 7.654(3) |

| c (Å) | 10.567(4) |

| α (°) | 85.12(2) |

| β (°) | 79.23(2) |

| γ (°) | 75.21(2) |

| Volume (ų) | 518.9(4) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 1.371 |

| Absorption Coefficient (mm⁻¹) | 0.11 |

| F(000) | 228 |

| Crystal Size (mm³) | 0.40 x 0.35 x 0.30 |

| θ range for data collection (°) | 2.4 to 25.0 |

| Reflections collected | 3530 |

| Independent reflections | 1827 [R(int) = 0.041] |

| Data / restraints / parameters | 1827 / 0 / 144 |

| Goodness-of-fit on F² | 1.12 |

| Final R indices [I>2σ(I)] | R1 = 0.060, wR2 = 0.151 |

| R indices (all data) | R1 = 0.065, wR2 = 0.158 |

Note: Data derived from a study published in Acta Crystallographica Section E.

Molecular and Crystal Structure Insights

The asymmetric unit of the 2,4,5-trimethoxybenzaldehyde monohydrate crystal contains one molecule of the benzaldehyde derivative and one water molecule. The 2,4,5-trimethoxybenzaldehyde molecule itself is nearly planar.

The crystal structure is stabilized by a network of intermolecular hydrogen bonds. The water molecule acts as a bridge, forming O—H···O hydrogen bonds with the carbonyl oxygen of one benzaldehyde molecule and a methoxy oxygen of an adjacent molecule. This hydrogen bonding pattern results in the formation of one-dimensional polymeric chains extending along the[2] direction.

Experimental Protocols

Synthesis and Crystallization

2,4,5-Trimethoxybenzaldehyde can be synthesized through various methods, including the oxidation of asarone, a natural product found in Acorus calamus (sweet flag) oil. A common laboratory-scale synthesis involves the ozonolysis of asarone.

For the growth of single crystals suitable for X-ray diffraction, the purified 2,4,5-trimethoxybenzaldehyde powder is dissolved in a suitable solvent mixture, such as ethanol and water. Slow evaporation of the solvent at room temperature over several days can yield well-formed, colorless crystals of the monohydrate.

X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature, typically 296 K, using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

The collected diffraction data is processed to yield a set of unique reflections. The crystal structure is then solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the determination of a small molecule crystal structure, such as 2,4,5-trimethoxybenzaldehyde.

This guide provides a foundational understanding of the solid-state structure of 2,4,5-trimethoxybenzaldehyde. This information is critical for understanding its physicochemical properties and can inform further research into its biological applications and development as a therapeutic agent.

References

An In-depth Technical Guide to 2,4,5-Trimethoxybenzaldehyde and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Trimethoxybenzaldehyde, a naturally occurring compound with significant therapeutic potential. Also known by its synonym asaraldehyde, this molecule has garnered interest for its diverse biological activities, including its role as a selective cyclooxygenase-2 (COX-2) inhibitor and its ability to modulate adipogenesis. This document details its chemical and physical properties, provides established synthesis protocols, and outlines key experimental methodologies for investigating its biological functions. Furthermore, it elucidates the signaling pathway implicated in its anti-adipogenic effects, offering a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction

2,4,5-Trimethoxybenzaldehyde (2,4,5-TMBA), commonly referred to as asaraldehyde, is an aromatic aldehyde that has been identified in various plant species. Its chemical structure, characterized by a benzaldehyde core with three methoxy groups at positions 2, 4, and 5, is the basis for its unique biological profile. This guide serves as a technical resource, consolidating critical information for scientists exploring the therapeutic applications of this compound.

Synonyms and Chemical Properties

A clear understanding of the nomenclature and fundamental properties of 2,4,5-Trimethoxybenzaldehyde is essential for research and development.

Synonyms: Asaraldehyde, Asaronaldehyde, Asarylaldehyde, Azarylaldehyde, Gazarin, 2,4,5-trimethoxylbenzaldehyde, TMBZ.[1]

Quantitative Data

The following table summarizes the key quantitative properties of 2,4,5-Trimethoxybenzaldehyde.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2][3] |

| Molecular Weight | 196.20 g/mol | [1] |

| CAS Number | 4460-86-0 | |

| Appearance | Beige to white crystalline powder | |

| Melting Point | 112-114 °C | |

| Boiling Point | 140 °C at 4 mmHg | |

| Solubility | Soluble in chloroform, ethyl acetate, and methanol. Insoluble in water. | |

| ¹H NMR (CDCl₃, ppm) | δ 10.3 (s, 1H, CHO), 7.3 (s, 1H, Ar-H), 6.5 (s, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃) | Inferred from typical spectra |

| ¹³C NMR (CDCl₃, ppm) | δ 189.0 (CHO), 158.0, 155.0, 143.0, 115.0, 110.0, 96.0 (Ar-C), 56.5, 56.0, 55.5 (OCH₃) | Inferred from typical spectra |

| IR (KBr, cm⁻¹) | ~2850, 2750 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1600, 1500 (C=C, aromatic), ~1250, 1030 (C-O, ether) | Inferred from typical spectra |

Synthesis Protocols

While 2,4,5-Trimethoxybenzaldehyde can be isolated from natural sources, chemical synthesis provides a reliable and scalable alternative. The Vilsmeier-Haack reaction is a common method for its preparation.

Vilsmeier-Haack Synthesis of 2,4,5-Trimethoxybenzaldehyde from 1,2,4-Trimethoxybenzene

This protocol describes the formylation of 1,2,4-trimethoxybenzene to yield 2,4,5-Trimethoxybenzaldehyde.

Materials:

-

1,2,4-Trimethoxybenzene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF).

-